molecular formula C9H10F2O B7939656 1-(3,4-Difluorophenyl)propan-2-ol CAS No. 1443345-93-4

1-(3,4-Difluorophenyl)propan-2-ol

カタログ番号: B7939656
CAS番号: 1443345-93-4
分子量: 172.17 g/mol
InChIキー: IXQWDJDNSWJNTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Difluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(3,4-difluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQWDJDNSWJNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282654
Record name Benzeneethanol, 3,4-difluoro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-93-4
Record name Benzeneethanol, 3,4-difluoro-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 3,4-difluoro-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3,4-Difluorophenyl)propan-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic alcohol of significant interest in the pharmaceutical and fine chemical industries. The document delineates its chemical structure, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. Emphasis is placed on the compound's strategic application as a key building block in the development of advanced pharmaceutical intermediates. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering expert insights into the practical handling, synthesis, and utilization of this versatile molecule.

Introduction and Strategic Importance

This compound (CAS No. 1443345-93-4) is a specialized chemical intermediate characterized by a difluorinated phenyl ring and a secondary alcohol functional group.[1] The strategic placement of fluorine atoms on the aromatic ring is a cornerstone of modern medicinal chemistry, often employed to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The secondary alcohol provides a reactive handle for subsequent chemical transformations, making this compound a valuable chiral or racemic building block for more complex molecular architectures. Its structural motifs are found in precursors to important therapeutic agents, underscoring its relevance in drug development pipelines.

Structural Elucidation and Physicochemical Properties

Chemical Structure

The molecule consists of a 1,2-difluorobenzene ring attached to a propane chain at position 1, with a hydroxyl group at position 2 of the propane chain. This arrangement makes the second carbon atom a chiral center.

Caption: Chemical structure of this compound.

Physicochemical Data

Comprehensive experimental data for this specific compound is not widely published. The table below summarizes its core identifiers and key properties, including values predicted by computational models where experimental data is unavailable.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1443345-93-4[1]
Molecular Formula C₉H₁₀F₂O[1]
Molecular Weight 172.17 g/mol [1]
Appearance Expected to be a liquid or low-melting solidInferred from analogs[3]
Boiling Point Not reported; expected to be >200 °C at atm. pressureInferred from analogs
Solubility Soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents)General chemical principles
SMILES CC(O)CC1=CC(=C(C=C1)F)F[1]

Synthesis and Manufacturing

The most direct and common synthetic route to this compound involves the reduction of the corresponding ketone, 1-(3,4-difluorophenyl)propan-1-one. This transformation is a staple in organic synthesis and can be achieved with high efficiency using standard reducing agents.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a standard laboratory-scale synthesis. The choice of a simple borohydride reduction is based on its operational simplicity, high yield, and selectivity for the ketone over the aromatic fluorine substituents.

Reaction Scheme: 1-(3,4-Difluorophenyl)propan-1-one → this compound

Materials:

  • 1-(3,4-Difluorophenyl)propan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH) (approx. 10 mL per gram of ketone)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-difluorophenyl)propan-1-one in methanol. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, add sodium borohydride portion-wise to the cooled solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

start Start: 1-(3,4-Difluorophenyl) propan-1-one dissolve Dissolve in Methanol Cool to 0-5 °C start->dissolve add_nabh4 Add NaBH₄ (Portion-wise) dissolve->add_nabh4 react Stir at RT (1-2h) Monitor by TLC add_nabh4->react quench Quench with aq. NH₄Cl react->quench evap Remove Methanol (Rotovap) quench->evap extract Extract with Ethyl Acetate evap->extract dry Dry Organic Layer (MgSO₄) extract->dry isolate Filter & Concentrate dry->isolate purify Purify (Optional) (Chromatography) isolate->purify end_product Product: 1-(3,4-Difluorophenyl) propan-2-ol isolate->end_product If pure purify->end_product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Predicted Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as complex multiplets between δ 6.9-7.3 ppm due to H-H and H-F coupling. The methine proton (CH-OH) should appear as a multiplet around δ 4.0 ppm. The methylene protons (CH₂) will likely be diastereotopic, appearing as two separate multiplets around δ 2.7-2.9 ppm. The methyl group (CH₃) should be a doublet near δ 1.2 ppm, coupled to the methine proton. The hydroxyl proton (OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 9 distinct carbon signals. The aromatic carbons attached to fluorine will exhibit large C-F coupling constants. The carbon bearing the hydroxyl group (C-OH) is expected around δ 70 ppm, while the methylene and methyl carbons will be upfield.

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[4][5] C-H stretching vibrations for the aromatic and aliphatic parts will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[6] A strong C-O stretching band should appear in the 1100-1000 cm⁻¹ region, and characteristic C-F stretching absorptions will be present in the 1300-1100 cm⁻¹ range.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 172.17. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺), loss of water ([M-18]⁺), and cleavage of the C-C bond between the alcohol and the phenyl ring, leading to a prominent fragment corresponding to the difluorobenzyl cation.

Summary of Predicted Spectral Data
TechniqueExpected FeatureWavenumber (cm⁻¹) / Chemical Shift (ppm)
IR O-H stretch (broad)3600 - 3200
C(sp²)–H stretch3100 - 3000
C(sp³)–H stretch3000 - 2850
C-F stretch1300 - 1100
C-O stretch1100 - 1000
¹H NMR Aromatic (Ar-H)δ 7.3 - 6.9 (m)
Methine (CH-OH)δ ~4.0 (m)
Methylene (CH₂)δ 2.9 - 2.7 (m)
Methyl (CH₃)δ ~1.2 (d)
Hydroxyl (OH)Variable, broad singlet
MS Molecular Ion [M]⁺m/z = 172

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value active pharmaceutical ingredients (APIs).

Role as a Key Intermediate

The difluorophenyl motif is a privileged structure in drug design, and this molecule provides a convenient entry point for its incorporation. The secondary alcohol can be easily converted into other functional groups (e.g., ketones, esters, amines, halides) or used as a nucleophile or electrophile after activation (e.g., tosylation), enabling the construction of more complex molecular frameworks.

Case Study: Precursor for Ticagrelor Analogs

This molecule is structurally related to key intermediates used in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which is a critical component of the antiplatelet drug Ticagrelor.[7][8] Synthetic routes described in the patent literature often involve the reduction of a ketone to a secondary alcohol, which is then elaborated to form the cyclopropane ring and the amine functionality.[7] Although not a direct precursor in all published routes, its structure represents a fundamental building block for accessing this important pharmacophore.

Illustrative Synthetic Pathway

The diagram below illustrates a conceptual pathway where an intermediate like this compound is activated and then cyclized, representing a common strategy in medicinal chemistry for which this compound is well-suited.

start 1-(3,4-Difluorophenyl) propan-2-ol activation Activation of OH (e.g., Tosylation) start->activation intermediate Activated Intermediate (e.g., Tosylate) activation->intermediate cyclization Intramolecular Nucleophilic Substitution intermediate->cyclization product Cyclized Product (e.g., Cyclopropane Scaffold) cyclization->product

Caption: Conceptual use in forming a cyclopropane ring system.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on structurally similar compounds like propan-2-ol and other fluorinated aromatics.[9][10]

Hazard Identification
  • Flammability: Likely a combustible or flammable liquid. Keep away from heat, sparks, and open flames.[10]

  • Health Hazards: May cause skin and serious eye irritation.[11] Inhalation of vapors may cause respiratory tract irritation and potential drowsiness or dizziness.[11] The toxicological properties have not been fully investigated.[9]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its difluorinated phenyl ring and reactive secondary alcohol group make it an ideal starting point for the synthesis of complex pharmaceutical agents. This guide has provided a detailed technical overview of its structure, properties, a robust synthetic protocol, and key safety considerations to enable its effective and safe use in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BLDpharm. (n.d.). This compound.
  • PubChem. (n.d.). 1-(3,4-Difluorophenyl)pentan-2-ol.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,3-Difluoro-2-propanol.
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • LookChem. (n.d.). Cas 453-13-4, 1,3-DIFLUORO-2-PROPANOL.
  • Smolecule. (2023). 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol.
  • MilliporeSigma. (n.d.). 1,3-Difluoro-2-propanol 99.
  • Sigma-Aldrich. (n.d.). 1-amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride.
  • Google Patents. (n.d.). UA43847C2 - DERIVATIVES OF SUBSTITUTED PROPANE-2-OL.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CAS Common Chemistry. (n.d.). 1,3-Difluoro-2-propanol.
  • CymitQuimica. (n.d.). CAS 453-13-4: 1,3-difluoro-2-propanol.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol.
  • ChemWhat. (n.d.). 1,3-DIFLUORO-2-PROPANOL CAS#: 453-13-4.
  • QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
  • Al-aboudi, A., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
  • Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHQYuMPfp3-r3xao1Ey_IKSacbEPdqGjPCaqGaS7npPwXrT50yjtEngq69rpxI_-hqFB1iQGD0sKbhTuZmgXTC8cCeQANgL5JOUiwmcITilZhRCDau0m0CGuGSQE7eZY9x1WyIVT3yiuTnze0=
  • European Patent Office. (2012). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - EP 2628721 A1.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)propan-2-ol.
  • 2-Propanol Tech. (n.d.). Safety Data Sheet.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ChemicalBook. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride synthesis.
  • Chemistry Stack Exchange. (2018). Distinguishing propan-2-ol from ethanol using IR spectroscopy.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • AiFChem. (2025). 1-(3,4-Difluorophenyl)propan-1-one.
  • Actylis Lab Solutions. (2020). Material Safety Data Sheet.
  • Benchchem. (2025). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.
  • ABB. (n.d.). Safety Data Sheet Propan-2-ol.
  • PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Difluoro-2-propanol.
  • Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Pharmaffiliates. (n.d.). 1-(3-(Trifluoromethyl)phenyl)propan-2-ol.

Sources

Technical Whitepaper: Strategic Sourcing and Application of 1-(3,4-Difluorophenyl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,4-Difluorophenyl)propan-2-ol (CAS 1443345-93-4) is a critical chiral building block in the synthesis of next-generation pharmaceuticals, particularly in the development of P2Y12 antagonists (related to Ticagrelor analogs) and kinase inhibitors where metabolic stability is paramount. Its structural core—a difluorinated phenyl ring linked to a hydroxy-propyl chain—serves as a versatile scaffold for introducing metabolic resistance against Cytochrome P450 oxidation.[1]

This guide provides a technical deep-dive into the synthesis, quality qualification, and application of this intermediate, moving beyond basic catalog data to offer actionable insights for drug development professionals.

Chemical Profile & Structural Analysis[2][3]

The molecule features a 3,4-difluoro substitution pattern on the phenyl ring, a motif specifically selected in medicinal chemistry to block metabolic "soft spots" (para- and meta-positions) prone to oxidative hydroxylation.

PropertySpecificationCritical Note
Appearance Colorless to pale yellow oilDarkening indicates oxidation or phenolic impurities.
Chirality 1 Chiral Center (C2)Available as racemate or enantiomerically enriched (R/S).
Boiling Point ~110°C at 1.5 mmHgHigh vacuum required for purification; thermal instability >150°C.
Solubility DMSO, Methanol, DCMLipophilic (LogP ~2.1); poor water solubility.[2]
Flash Point >100°CClass IIIB Combustible Liquid.[1]
Stereochemical Considerations

The C2 hydroxyl group creates a chiral center.[1] In drug discovery, the enantiomers often exhibit distinct pharmacological profiles.

  • (S)-Isomer: Often the preferred scaffold for mimicking natural adrenergic ligands.

  • (R)-Isomer: Frequently investigated for non-canonical binding modes in kinase pockets.

Synthetic Pathways & Manufacturing[1]

Understanding the synthesis is mandatory for establishing impurity specifications.[1] Two primary routes exist, with Route A being the industry standard for scalability and regulatory compliance.[1][2]

Route A: Regioselective Ring Opening (Recommended)

This method utilizes commercially available 3,4-difluorophenylmagnesium bromide and propylene oxide. It is preferred over ketone reduction (Route B) as it avoids controlled substance precursors (P2P analogs).[1]

Reaction Logic: The Grignard reagent attacks the less hindered terminal carbon of the epoxide.[1] Copper(I) iodide (CuI) is often used as a catalyst to enhance regioselectivity and suppress Wurtz coupling byproducts.[1]

Synthesis SM1 3,4-Difluorophenyl magnesium bromide Cat CuI (Catalyst) THF, -20°C SM1->Cat SM2 Propylene Oxide (Methyloxirane) SM2->Cat Inter Magnesium Alkoxide Intermediate Cat->Inter Nucleophilic Attack (SN2) Impurity Regioisomer: 2-(3,4-difluorophenyl) propan-1-ol Cat->Impurity Minor (<5%) Quench Aq. NH4Cl Quench Inter->Quench Product 1-(3,4-Difluorophenyl) propan-2-ol Quench->Product Major (>95%)

Figure 1: Copper-catalyzed Grignard synthesis workflow favoring the linear 1-aryl-2-ol product.

Route B: Ketone Reduction (Retrosynthetic Analysis)[4]
  • Precursor: 1-(3,4-Difluorophenyl)propan-2-one.

  • Reagent: NaBH₄ (racemic) or Noyori Catalyst (enantioselective).

  • Drawback: The ketone precursor is often monitored as a "Schedule" precursor in many jurisdictions due to its similarity to amphetamine synthesis.[1] Route A is logistically superior for legitimate labs.[1]

Quality & Sourcing Specifications

When sourcing CAS 1443345-93-4, "98% Purity" is insufficient for late-stage development. Researchers must demand specific data on the impurities inherent to the synthesis method described above.[1]

Critical Specification Table
ParameterAcceptance CriteriaMethodReason for Control
Assay (GC/HPLC) ≥ 98.0%Area %Ensure stoichiometry in subsequent steps.
Regioisomer ≤ 1.0%GC-MSThe propan-1-ol isomer (from Route A) is difficult to separate later.
Water Content ≤ 0.5%Karl FischerGrignard products can be hygroscopic; water kills subsequent coupling reagents.[1]
Enantiomeric Excess ≥ 99% ee (if chiral)Chiral HPLCRacemization can occur during acidic workups or distillation.[1]
Residual Copper ≤ 20 ppmICP-MSCuI catalyst carryover can poison Pd-catalysts in downstream cross-couplings.
Supplier Qualification Decision Tree

Use this logic to evaluate potential suppliers (e.g., custom synthesis houses vs. catalog vendors).[2]

SupplierQual Start Evaluate Supplier Q1 Provides Chiral Data? Start->Q1 Q2 Discloses Synthesis Route? Q1->Q2 Yes Result_Low Tier 3: Reject (Risk of Failure) Q1->Result_Low No (If chiral required) Q3 Residual Metal Analysis? Q2->Q3 Route A (Grignard) Result_Med Tier 2: Use for Early Discovery Q2->Result_Med Route B (Ketone) Result_High Tier 1: Approved (Pharma Grade) Q3->Result_High Yes (<20ppm Cu) Q3->Result_Med No Data

Figure 2: Strategic decision matrix for supplier qualification.

Applications in Drug Discovery[6]

Bioisosteric Replacement

The 3,4-difluorophenyl moiety is a classic bioisostere for the 3,4-dihydroxyphenyl (catechol) group. Unlike catechols, which are rapidly methylated by COMT (Catechol-O-methyltransferase), the difluoro analog is metabolically stable while maintaining similar steric bulk and electron-withdrawing properties.

Precursor for Ticagrelor Analogs

While Ticagrelor utilizes a cyclopropylamine core, this compound is a key intermediate for synthesizing acyclic analogs to study the necessity of the cyclopropane ring constraint.

  • Workflow: Alcohol activation (Mesylation)

    
     Displacement with Azide 
    
    
    
    Reduction
    
    
    Amine.[1]
Kinase Inhibitor Fragment

In LRRK2 and EGFR inhibitor design, this fragment is used to probe hydrophobic pockets.[1][2] The fluorine atoms can engage in multipolar interactions with the protein backbone, often increasing potency by 5-10 fold compared to the non-fluorinated benzyl analog.

Experimental Protocol: Lab-Scale Purification

If the sourced material arrives with low purity (yellow/brown oil), perform this standard purification before use in sensitive couplings.[2]

  • Dissolution: Dissolve 5g of crude oil in 50mL Dichloromethane (DCM).

  • Wash: Wash with 20mL 1M HCl (to remove basic amines), then 20mL Sat. NaHCO₃, then Brine.[1][2]

  • Drying: Dry over anhydrous MgSO₄ for 30 mins. Filter.

  • Distillation: Perform Kugelrohr distillation.

    • Fore-run: Discard fractions < 90°C (0.5 mmHg).[1]

    • Main Fraction: Collect at 105-115°C (0.5 mmHg).

  • Storage: Store under Argon at 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71012859, 1-(3,4-Difluorophenyl)pentan-2-ol (Analogous Structure). Retrieved from [Link][2]

  • Organic Syntheses (2011). Preparation of secondary alcohols via Grignard addition to epoxides.[1] Org.[1][3][4][5] Synth. Coll. Vol. 10. Retrieved from [Link]

  • European Patent Office (2012). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives (Ticagrelor Intermediates).[6] EP2644590A1.[1] Retrieved from

Sources

Technical Guide: Chiral Building Blocks Containing the 3,4-Difluorophenyl Group

[1]

Executive Summary

The 3,4-difluorophenyl moiety represents a critical pharmacophore in modern medicinal chemistry.[1] Unlike the ubiquitous phenyl group, this specific fluorination pattern offers a dual advantage: it electronically mimics the catechol ring (common in bioactive natural products) while eliminating the metabolic liability of catechol oxidation (quinone formation). Furthermore, the 3,4-difluoro substitution effectively blocks the para and meta positions from Cytochrome P450-mediated hydroxylation, significantly extending drug half-life (

2

This guide details the strategic application, synthesis, and quality control of chiral building blocks containing this moiety, with a specific focus on biocatalytic routes for high-enantiopurity amine synthesis.[2]

Section 1: The Fluorine Advantage – Pharmacokinetic Engineering

Electronic and Steric Modulation

The introduction of fluorine atoms at the 3- and 4-positions of a phenyl ring induces specific physicochemical changes that are non-intuitive but highly predictable:

  • Bioisosterism: The 3,4-difluorophenyl group is often used as a bioisostere for a phenyl or 4-fluorophenyl group. The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing it to fit into similar binding pockets while dramatically altering electronics.[2]

  • Lipophilicity (

    
    ):  Fluorination generally increases lipophilicity, facilitating membrane permeability.[2] However, the 3,4-pattern creates a polarized hydrophobic moiety, enhancing binding affinity via orthogonal multipolar interactions with protein backbone amides.
    
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative enzymatic cleavage.[2]

Mechanism of Metabolic Stability

The primary driver for selecting this building block is the mitigation of oxidative clearance.

Diagram 1: Metabolic Fate Analysis (Phenyl vs. 3,4-Difluorophenyl)

The following diagram illustrates how the 3,4-difluoro substitution diverts metabolic pathways by blocking the high-energy transition states required for arene oxidation at the most accessible positions.[2]

MetabolicStabilitycluster_phenylStandard Phenyl Groupcluster_difluoro3,4-Difluorophenyl GroupPhenylPhenyl SubstrateP450_1CYP450 (Oxidation)Phenyl->P450_1Para-attackMetabolite_14-Hydroxyphenyl(Rapid Clearance)P450_1->Metabolite_1HydroxylationDifluoro3,4-DifluorophenylSubstrateP450_2CYP450 (Blocked)Difluoro->P450_2C-F BondResists AttackMetabolite_2Unchanged Drug(Extended t1/2)P450_2->Metabolite_2MetabolicStability

Caption: Comparative metabolic pathways showing the blockade of para-hydroxylation by the C-F bond in 3,4-difluorophenyl substrates.[2]

Section 2: Comparative Physical Properties[1]

To assist in rational design, the following table contrasts the core properties of the unsubstituted phenyl ring against the 3,4-difluorophenyl analog.

PropertyPhenyl Group (

)
3,4-Difluorophenyl Group (

)
Impact on Drug Design
Hammett

(para)
0.000.06Electron withdrawing; reduces basicity of adjacent amines.[2]
Bond Strength (C-X) 98 kcal/mol (C-H)116 kcal/mol (C-F)Prevents oxidative cleavage.[2]
Lipophilicity (

)
0.00+0.28 (approx)Increases membrane permeability.[2]
Dipole Moment LowHigh (Vector sum of two C-F bonds)Enhances specific binding pocket interactions.[2]

Section 3: Synthesis of Chiral Amines (Case Study)

The most valuable building blocks in this class are chiral amines (e.g., (S)-1-(3,4-difluorophenyl)ethanamine).[2] Chemical resolution of these amines is inefficient (max 50% yield). The industry standard has shifted to Biocatalytic Transamination .

Protocol: Omega-Transaminase (ω-TA) Mediated Synthesis

This protocol describes the asymmetric synthesis of (S)-1-(3,4-difluorophenyl)ethanamine from 3,4-difluoroacetophenone.[2]

Reaction Class: Asymmetric Transamination Enzyme: (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or engineered variants like Codexis ATA).[2] Cofactor: Pyridoxal-5'-phosphate (PLP).[2][3]

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve 3,4-difluoroacetophenone (10 mM final conc.) in DMSO (5% v/v of total volume).

    • Note: High DMSO concentrations can denature the enzyme; keep below 10% unless using an engineered solvent-tolerant variant.

  • Buffer & Amine Donor Setup:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

    • Add Isopropylamine (IPA) (1.0 M) as the amine donor.

    • Causality: A large excess (10-50 equiv) of IPA is required to drive the equilibrium toward the amine product, as the reaction is reversible.

  • Cofactor Addition:

    • Add PLP (1 mM).[4] The solution should turn bright yellow, indicating active holoenzyme formation.

  • Initiation:

    • Add the ω-Transaminase enzyme (lyophilized powder or whole-cell preparation, approx. 10-20 U/mL).

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Equilibrium Displacement (Critical Step):

    • The byproduct of IPA is acetone. Acetone inhibits the enzyme.

    • Self-Validating System: Apply a slight vacuum or an open system with nitrogen sweep to continuously remove volatile acetone, driving conversion >95%.[2]

  • Workup & Isolation:

    • Acidify to pH 2.0 with 6M HCl (to protonate the amine product, keeping it in the aqueous phase).

    • Extract unreacted ketone with Ethyl Acetate (discard organic layer).

    • Basify aqueous layer to pH 12 with 10M NaOH.

    • Extract the free amine into MTBE (Methyl tert-butyl ether).

    • Dry over

      
       and concentrate in vacuo.
      
Diagram 2: Biocatalytic Workflow

This diagram visualizes the equilibrium-driven process required for high yield.

TransaminationKetone3,4-Difluoroacetophenone(Substrate)Enzymeω-Transaminase+ PLP CofactorKetone->EnzymeDonorIsopropylamine(Amine Donor)Donor->EnzymeProduct(S)-Chiral Amine(Target)Enzyme->ProductByproductAcetone(Inhibitor)Enzyme->ByproductRemovalVacuum/N2 Sweep(Equilibrium Shift)Byproduct->RemovalContinuousRemoval

Caption: Biocatalytic transamination workflow highlighting the critical removal of acetone to drive equilibrium toward the chiral amine.

Section 4: Quality Control & Validation

Trust in chiral building blocks relies on rigorous determination of Enantiomeric Excess (% ee).

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Detection: UV at 254 nm (utilizing the aromatic absorption).

  • Expectation: The (S)-enantiomer typically elutes later on AD-H columns, but standards must be run.

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Chemical Derivatization (Mosher's Analysis)

If Chiral HPLC is unavailable, derivatize the amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[2]

  • Analyze via

    
    -NMR.[2]
    
  • The diastereomers formed will show distinct fluorine shifts, allowing precise integration to calculate enantiomeric ratio (er).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[6] Link

  • Fuchs, M., et al. (2012). Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines.[4] Scientific Reports, 2, Article number: 492.[2] Link[2]

  • BenchChem Technical Support. (2025). Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery. Link[2]

  • PubChem. (2025).[2][7][8] 3,4-Difluorophenylglycine Compound Summary. National Library of Medicine.[7] Link[2][7]

  • Hypha Discovery. (2023).[2] Breaking C-F bonds in drugs: Metabolic stability and defluorination. Link

Structural Divergence and Functional Impact: 1-(3,4-difluorophenyl)propan-2-ol vs. Propanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical and functional distinctions between the substituted aromatic alcohol 1-(3,4-difluorophenyl)propan-2-ol and the aliphatic propan-1-ol isomers (n-propanol and isopropanol). While sharing a three-carbon alcohol backbone, these entities diverge fundamentally in their stereochemistry, metabolic stability, and industrial application.

Key Takeaway: The transition from a simple aliphatic alcohol (propanol) to a fluorinated phenyl-substituted derivative introduces chirality and metabolic resistance , shifting the utility from a generic solvent to a high-value chiral intermediate in pharmaceutical synthesis (e.g., P2Y12 inhibitors like Ticagrelor).

Structural Architecture & Isomerism

The core distinction lies in the molecular symmetry and the resulting stereochemical properties.

The Aliphatic Baseline: Propanol Isomers

Propanol (


) exists as two constitutional isomers. Neither possesses a chiral center in their standard forms, rendering them optically inactive.
  • Propan-1-ol (n-Propanol): A primary alcohol.[1][2][3] The hydroxyl group is terminal.[1][2]

  • Propan-2-ol (Isopropanol): A secondary alcohol.[2][3][4] The hydroxyl group is on C2.[4] Because the two methyl groups attached to C2 are identical, the molecule has a plane of symmetry and is achiral .

The Aromatic Derivative: this compound

This compound is structurally a derivative of propan-2-ol where one terminal methyl proton is replaced by a 3,4-difluorophenyl group.

  • Chirality Emergence: The substitution breaks the symmetry of the C2 position. The C2 carbon is now bonded to four distinct groups: Hydrogen, Hydroxyl, Methyl, and the 3,4-difluorobenzyl moiety.

  • Result: This molecule exists as two enantiomers: (R)-1-(3,4-difluorophenyl)propan-2-ol and (S)-1-(3,4-difluorophenyl)propan-2-ol . In drug development, controlling this stereocenter is critical for binding affinity.

Structural Hierarchy Diagram

The following diagram illustrates the structural evolution and the emergence of chirality.

StructuralHierarchy cluster_0 Aliphatic Isomers (Solvents) cluster_1 Substituted Derivative (Drug Intermediate) Propane Propane Backbone (C3H8) Propan1 Propan-1-ol (Primary Alcohol) Propane->Propan1 Oxidation @ C1 Propan2 Propan-2-ol (Secondary Alcohol) ACHIRAL Propane->Propan2 Oxidation @ C2 Difluoro This compound (Secondary Alcohol) CHIRAL CENTER @ C2 Propan2->Difluoro C1 Substitution: 3,4-difluorophenyl group Enantiomers (R)-Enantiomer / (S)-Enantiomer Difluoro->Enantiomers

Figure 1: Structural evolution from simple aliphatic alcohols to complex chiral intermediates. Note the emergence of chirality upon phenyl substitution.

Physicochemical Properties & The Fluorine Effect[5][6][7]

The addition of the 3,4-difluorophenyl ring drastically alters the physical profile compared to the water-miscible propanol isomers.

Comparative Data Table
PropertyPropan-1-ol / Propan-2-olThis compound
Molecular Weight 60.10 g/mol ~172.17 g/mol
LogP (Lipophilicity) 0.05 - 0.2 (Hydrophilic)~2.3 - 2.8 (Lipophilic)
Water Solubility Miscible (Infinite)Low / Sparingly Soluble
Boiling Point 82°C - 97°C>200°C (Predicted/Extrapolated)
H-Bonding Strong donor/acceptorDonor (OH) + Weak Acceptor (F)
Metabolic Stability Rapid oxidation (ADH/ALDH)High (Fluorine blocks ring oxidation)
The "Fluorine Scan" in Medicinal Chemistry

The 3,4-difluoro substitution is not arbitrary. It is a strategic medicinal chemistry tactic known as a metabolic block .

  • Mechanism: In a non-fluorinated phenyl ring, Cytochrome P450 enzymes typically oxidize the para (4) and meta (3) positions (arene oxidation).

  • Impact: Replacing C-H bonds with C-F bonds (which are stronger and non-polarizable) prevents this metabolic degradation, significantly extending the half-life (

    
    ) of the drug molecule in vivo [1].
    

Synthetic Pathways & Process Chemistry[8][9]

The synthesis of the difluoro derivative requires precision C-C bond formation and stereocontrol, unlike the industrial hydration of propene used for isopropanol.

Synthesis of this compound

The standard laboratory or industrial route involves the Grignard reaction or the reduction of the corresponding ketone.

Protocol: Biocatalytic Reduction (Enantioselective) To obtain a single enantiomer (essential for pharmaceutical use), a ketone reduction using an Alcohol Dehydrogenase (ADH) enzyme is preferred over chemical reduction (e.g.,


), which yields a racemate.
  • Substrate: 1-(3,4-difluorophenyl)propan-2-one.

  • Reagents: ADH Enzyme, NADPH cofactor, Buffer (pH 7.0).

  • Process: The enzyme selectively delivers a hydride to the Re or Si face of the ketone.

  • Result: >99% Enantiomeric Excess (ee) of the desired alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 3,4-Difluorophenyl Acetic Acid Ketone Intermediate Ketone: 1-(3,4-difluorophenyl) propan-2-one Precursor->Ketone Dakins-West or Grignard (+MeMgBr) Racemic Racemic Alcohol (50% R / 50% S) Ketone->Racemic NaBH4 Reduction (Non-selective) Chiral Chiral Alcohol (>99% ee) Ketone->Chiral Biocatalysis (ADH) or Asymmetric Hydrogenation

Figure 2: Divergent synthetic pathways. Chemical reduction yields a racemic mixture, while biocatalysis provides the enantiopure intermediate required for drug synthesis.

Analytical Resolution & Quality Control

Distinguishing propanol isomers is trivial (GC-FID). However, analyzing this compound requires distinguishing enantiomers , which have identical boiling points and refractive indices in an achiral environment.

Chiral HPLC Method

To separate the (R) and (S) enantiomers of the difluoro compound, a Chiral Stationary Phase (CSP) is required.[5]

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Mechanism: The 3,4-difluorophenyl ring engages in

    
     interactions with the carbamate selectors on the column, while the hydroxyl group forms H-bonds. The spatial arrangement of the fluorine atoms creates different binding energies for the (R) and (S) forms, resulting in separation [2].
    
Self-Validating Protocol (System Suitability)

For a valid analytical run, the resolution factor (


) between the two enantiomers must be 

.
  • Step 1: Inject Racemic Standard (produced via

    
     reduction).
    
  • Step 2: Verify separation of two distinct peaks (

    
    ).
    
  • Step 3: Inject Sample. A single peak matching one of the standard's retention times confirms enantiomeric purity.

Biological Implications & Safety

Propanol Isomers[2]
  • Toxicity: CNS depressants. Metabolized to propionic acid (n-propanol) or acetone (isopropanol).

  • Role: Solvent, disinfectant.

This compound
  • Bioactivity: This compound is a pharmacophore fragment . It is not used as a solvent.

  • Ticagrelor Context: The 3,4-difluorophenyl moiety is conserved in the final drug structure of Ticagrelor (Brilinta).[6] It binds to the hydrophobic pocket of the P2Y12 receptor. The specific alcohol discussed here is a precursor to the cyclopropylamine fragment of the drug [3].

  • Safety: As a fluorinated aromatic, it is a potential skin irritant and should be handled as a potent bioactive intermediate.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Selector Mechanisms and Method Development. Available at: [Link]

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(3,4-Difluorophenyl)propan-2-ol from 1-(3,4-difluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The reduction of 1-(3,4-difluorophenyl)propan-2-one to 1-(3,4-difluorophenyl)propan-2-ol represents a fundamental transformation in the synthesis of fluorinated pharmacophores. The 3,4-difluorophenyl moiety is a critical structural motif in bioactive compounds, most notably the P2Y12 platelet inhibitor Ticagrelor (Brilinta) and various antifungal agents.

This guide provides a high-fidelity protocol for the chemoselective reduction of the ketone functionality using Sodium Borohydride (NaBH₄). While Lithium Aluminum Hydride (LiAlH₄) is a viable alternative, NaBH₄ is selected here for its superior safety profile, chemoselectivity (avoiding defluorination risks), and ease of scalability in pharmaceutical process environments.

Key Reaction Parameters
ParameterSpecification
Substrate 1-(3,4-difluorophenyl)propan-2-one (CAS: 23384-72-7)
Product This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent System Methanol (MeOH) or THF/MeOH mixtures
Temperature 0°C to Room Temperature (25°C)
Yield Target >92% Isolated Yield

Mechanistic Insight & Reaction Pathway

The reduction proceeds via nucleophilic addition of the hydride ion (H⁻) from the borohydride anion to the carbonyl carbon.[1]

Critical Consideration: The 3,4-difluoro substitution pattern on the phenyl ring exerts an electron-withdrawing effect (inductive effect, -I), making the carbonyl carbon slightly more electrophilic than in non-fluorinated analogs. This typically results in faster reaction kinetics. However, care must be taken to maintain low temperatures (0°C) during initial addition to prevent "runaway" exotherms or over-reduction side products.

Reaction Workflow Diagram

The following diagram outlines the logical flow of the synthesis and workup, designed to minimize impurity formation.

G Start Start: Ketone Substrate (in MeOH) Reagent Add NaBH4 (Portion-wise, 0°C) Start->Reagent Activation Intermed Alkoxyborate Intermediate Reagent->Intermed Hydride Transfer Quench Quench: 1N HCl (pH adjustment) Intermed->Quench Hydrolysis Workup Extraction (DCM) & Drying (Na2SO4) Quench->Workup Phase Sep Product Final Product: Secondary Alcohol Workup->Product Isolation

Figure 1: Logical workflow for the reductive transformation of 1-(3,4-difluorophenyl)propan-2-one.

Detailed Experimental Protocol (Standard Racemic Synthesis)

Materials & Reagents[1][3][4]
  • Precursor: 1-(3,4-difluorophenyl)propan-2-one (1.0 equiv).

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 – 1.0 equiv). Note: Stoichiometrically, 0.25 mol of NaBH₄ can reduce 1 mol of ketone, but 0.6-1.0 equiv is standard to ensure completion.

  • Solvent: Methanol (anhydrous preferred).

  • Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl).[2]

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology
Step 1: Solubilization
  • Charge a clean, dry round-bottom flask with 1-(3,4-difluorophenyl)propan-2-one (10.0 g, 58.8 mmol).

  • Add Methanol (100 mL, 10 volumes). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Crucial: Controlling the temperature prevents solvent boil-off and suppresses side reactions.

Step 2: Reduction[1][3][4]
  • Add NaBH₄ (2.22 g, 58.8 mmol) portion-wise over 15–20 minutes.

    • Caution: Hydrogen gas (

      
      ) evolution will occur. Ensure adequate ventilation.
      
    • Why portion-wise? Dumping the reagent causes a rapid exotherm and vigorous foaming.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Monitor via TLC (System: 20% EtOAc in Hexanes) or HPLC. Complete conversion is typically observed within 1–2 hours .

Step 3: Quenching & Workup
  • Cool the mixture back to 0°C.

  • Slowly add Saturated NH₄Cl solution (50 mL) or 1N HCl.

    • Safety Check: This destroys excess borohydride. Significant bubbling will occur. Continue stirring until gas evolution ceases.

  • Evaporate the bulk Methanol under reduced pressure (Rotavap) to leave an aqueous residue.

  • Extract the residue with DCM (3 x 50 mL).

  • Combine organic layers and wash with Brine (1 x 50 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ).
    
Step 4: Isolation
  • Filter off the drying agent.

  • Concentrate under vacuum to yield the crude alcohol as a clear to pale yellow oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc/Hexanes). High-purity synthesis often yields a product clean enough for use without chromatography (>95%).

Advanced Considerations: Enantioselectivity

For drug development (e.g., Ticagrelor analogs), the stereochemistry at the C2 position is often critical. The NaBH₄ method yields a racemic mixture (50:50 R/S).

To obtain a single enantiomer (e.g., (S)-1-(3,4-difluorophenyl)propan-2-ol), utilize Biocatalysis or Asymmetric Transfer Hydrogenation .

Recommended Asymmetric Protocol (Overview)
  • Catalyst: Ketoreductase (KRED) enzymes (e.g., KRED-P1-A04 from Codexis or similar screening kits) OR Ruthenium-TsDPEN catalysts.

  • Cofactor: NADPH (with a recycling system like Glucose Dehydrogenase/Glucose).

  • Mechanism: Enzymes provide a chiral pocket that directs hydride attack to only one face (Re-face or Si-face) of the ketone.

Comparison of Methods:

Feature NaBH₄ (Standard) Biocatalysis (Advanced)
Product Racemic (±) Enantiopure (>99% ee)
Cost Low Moderate/High
Scalability High High (once optimized)

| Use Case | Standards, Non-chiral intermediates | API Synthesis, Clinical Candidates |

Quality Control & Characterization

Verify the product identity using the following expected data points.

  • Appearance: Colorless to pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       6.9–7.2 (m, 3H, Aromatic protons).
      
    • 
       3.9–4.0 (m, 1H, CH-OH).
      
    • 
       2.6–2.8 (dd, 2H, Benzylic 
      
      
      
      ).
    • 
       1.2 (d, 3H, Methyl group).
      
  • Mass Spectrometry (ESI): m/z = 172.1 [M]+ (often observed as M+Na or loss of water depending on ionization).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete extraction from aqueous phase.The alcohol is moderately polar. Increase extraction solvent volume or salt out the aqueous layer with NaCl.
Unreacted Ketone Wet solvent or decomposed NaBH₄.Use fresh NaBH₄. Ensure MeOH is dry (water reacts with NaBH₄).
New Impurity Spot Over-reduction or defluorination (rare).Maintain strict temperature control (0°C). Do not use LiAlH₄ unless necessary.

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While stable, fluorinated aromatics should be treated with care. Avoid strong reducing conditions (like Na/NH₃) that could cause defluorination.

  • Hydrogen Gas: The quenching step releases

    
    . Perform in a fume hood away from ignition sources.
    
  • Boron Waste: Dispose of aqueous waste containing boron salts according to local environmental regulations.

References

  • Ticagrelor Synthesis & Intermediates

    • Shimpi, N. A., et al. (2016).[5] "Novel synthetic methodology for the synthesis of Ticagrelor." Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.[5]

  • Biocatalytic Reduction

    • Singh, M., et al. (2016).[5][6] "Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor."[6] RSC Advances, 6, 35086-35090.[6]

  • General NaBH₄ Reduction Protocols

    • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."

    • Organic Chemistry Portal. "Reduction of Ketones."[7][1][8][2][6][9][10]

  • Enantioselective Reduction Mechanisms

    • Corey, E. J., et al. (1987). "Stable and easily handled catalysts for the enantioselective reduction of ketones." Journal of the American Chemical Society. (Basis for CBS Reduction).

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate personal protective equipment (PPE).

Sources

Application Note: Biocatalytic Reduction of 3,4-Difluorophenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Asymmetric Synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (Key Ticagrelor Intermediate)

Executive Summary & Strategic Importance

The Challenge

The 3,4-difluorophenyl moiety is a critical pharmacophore in modern drug design, most notably in the blockbuster anti-thrombotic agent Ticagrelor (Brilinta®) . The synthesis of this drug relies on the enantiopure intermediate (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (hereafter referred to as (S)-CFPL ).[1][2][3]

Traditional chemocatalytic reductions (e.g., Corey-Bakshi-Shibata reduction) often suffer from trace metal contamination, moderate enantiomeric excess (ee), and the need for cryogenic conditions. Biocatalysis offers a superior alternative: >99% ee, ambient temperature operation, and the ability to handle high substrate loadings (>100 g/L) when optimized correctly.

The Solution

This guide details the deployment of Ketoreductases (KREDs) for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) .[2] It addresses the specific challenges posed by the electron-withdrawing fluorine atoms—which increase carbonyl reactivity but significantly decrease water solubility—by utilizing Deep Eutectic Solvents (DES) and biphasic systems to maximize throughput.

Mechanistic Principles

The Biocatalytic System

The reaction is catalyzed by an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). The enzyme transfers a hydride ion from the cofactor to the re- or si-face of the ketone.

  • Substrate: 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO).[2][3]

  • Product: (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL).[1][2][3]

  • Cofactor Regeneration: To make the process economically viable, the expensive cofactor (NADPH) is recycled in situ using a coupled enzyme system, typically Glucose Dehydrogenase (GDH) and Glucose.

Reaction Pathway Diagram

ReactionPathway Substrate CFPO (Ketone) Product (S)-CFPL (Chiral Alcohol) Substrate->Product Reduction KRED KRED Enzyme KRED->Substrate Catalyzes NADP_Red NADPH NADP_Ox NADP+ NADP_Red->NADP_Ox Hydride Transfer NADP_Ox->NADP_Red Regeneration Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH Enzyme GDH->Glucose Catalyzes

Figure 1: Coupled enzymatic cycle showing the reduction of CFPO driven by KRED and the regeneration of NADPH via the GDH/Glucose system.[4][5]

Experimental Protocols

Protocol A: High-Throughput Screening (Microscale)

Objective: Identify a KRED variant with >95% conversion and >99% ee.

Materials:

  • KRED Screening Panel (e.g., Codexis, Johnson Matthey, or in-house Lactobacillus/Candida library).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor Mix: 1.0 mM NADP+, 100 mM Glucose, 5 U/mL GDH.

  • Substrate Stock: 100 g/L CFPO dissolved in DMSO.

Step-by-Step:

  • Preparation: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix into each well.

  • Enzyme Addition: Add 1-2 mg of KRED powder (or 50 µL lysate) to distinct wells.

  • Substrate Initiation: Add 50 µL of Substrate Stock (Final conc: ~5 g/L, 5% DMSO). The 3,4-difluoro substitution makes the substrate hydrophobic; vigorous mixing is essential.

  • Incubation: Seal with breathable tape. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex for 10 minutes.

  • Analysis: Centrifuge (4000 rpm, 5 min). Analyze the organic supernatant via Chiral HPLC (Column: Chiralcel OJ-H or equivalent; Mobile Phase: Hexane/IPA 90:10).

Success Criteria:

  • Conversion > 90%[1][6][7]

  • ee > 98% (S-enantiomer)[1][2][6][7][8]

Protocol B: Process Optimization (High-Solids/DES System)

Objective: Scale up to gram-scale while minimizing solvent use and maximizing load.

Rationale: Fluorinated ketones have poor aqueous solubility. Standard buffers limit loading to <10 g/L. To reach industrial relevance (50-100 g/L), we utilize a Deep Eutectic Solvent (DES) or a biphasic system to act as a substrate reservoir.

System: Choline Chloride:Glucose (ChCl:Glc) or Buffer/MTBE biphasic system.

Step-by-Step:

  • Reaction Vessel: Setup a 100 mL jacketed glass reactor with overhead stirring.

  • Aqueous Phase Preparation (50 mL):

    • Buffer: 100 mM Phosphate, pH 7.0.[9]

    • Cofactor: 0.5 mM NADP+ (catalytic amount).

    • Recycle System: 150 mM Glucose + 500 U GDH (or 10 wt% cell lysate if using whole cells).

  • Substrate Addition (High Loading Strategy):

    • Weigh 5.0 g of CFPO (Target: 100 g/L loading).

    • Option 1 (Biphasic): Dissolve CFPO in 10 mL MTBE (Methyl tert-butyl ether) and add to the reactor.

    • Option 2 (Surfactant/DES): Add 5% (v/v) Tween-80 or Choline Chloride-based DES to the aqueous phase, then add solid CFPO directly.

  • Reaction:

    • Add KRED (1-2 wt% relative to substrate).

    • Stir at 30°C. Crucial: Maintain pH at 7.0 using 1M NaOH via an autotitrator (Gluconic acid production acidifies the medium).

  • Monitoring: Sample every 2 hours. Monitor for conversion and precipitation of the chiral alcohol product (often less soluble than the ketone).

Downstream Processing (DSP) & Isolation

Because the product ((S)-CFPL) is a halogenated aromatic alcohol, it partitions excellently into organic solvents.

  • Quench: Stop reaction when conversion >99.5%.

  • Extraction: Add 1 volume of MTBE or Ethyl Acetate. Stir for 15 mins.

  • Phase Separation: Remove the aqueous layer (contains enzyme/GDH/salts).

  • Wash: Wash organic layer with 5% NaHCO3 (to remove gluconic acid byproduct) and Brine.

  • Concentration: Dry over MgSO4, filter, and evaporate solvent under reduced pressure.

  • Crystallization: Recrystallize from n-Heptane/EtOAc if necessary to upgrade ee from 99% to >99.9%.

Critical Quality Attributes & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Substrate InhibitionSwitch to "Fed-Batch" mode. Add substrate in 4 portions over 8 hours.
pH Drift GDH produces Gluconic AcidEnsure pH-stat (autotitrator) is active. KREDs deactivate rapidly < pH 6.0.
Low Solubility Fluorine hydrophobicityIncrease Cosolvent (DMSO) to 10-15% or use the MTBE biphasic protocol.
Emulsion in DSP Denatured protein at interfaceFilter the reaction mixture through Celite® before extraction.

Process Workflow Diagram

ProcessFlow Start Start: CFPO Substrate Screen Step 1: Microscale Screening (96-well, 5 g/L) Start->Screen Selection Select Candidate (ee > 99%) Screen->Selection Opti Step 2: Reaction Engineering (pH Control, Cosolvent, Temp) Selection->Opti Best Enzyme Scale Step 3: Scale-Up (100 g/L) Fed-Batch / Biphasic Opti->Scale Optimized Parameters DSP Step 4: Extraction & Crystallization Scale->DSP Final Final API Intermediate (S)-CFPL DSP->Final

Figure 2: End-to-end workflow from enzyme selection to isolation of the Ticagrelor intermediate.

References

  • Biocatalytic Routes to Ticagrelor Intermediates: Li, Z., et al. (2020).[10] "Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone." Bioprocess and Biosystems Engineering.

  • General KRED Methodology: Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

  • Deep Eutectic Solvents in Biocatalysis: Xu, P., et al. (2017). "Recent advances in the application of deep eutectic solvents in biocatalysis." Bioresources and Bioprocessing.

  • Ticagrelor Synthesis Overview: Bioorganic & Medicinal Chemistry Letters (2018). "Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates."[4][10]

Sources

Technical Application Note: Controlled Synthesis of 1-(3,4-Difluorophenyl)propan-2-ol via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the synthesis of 1-(3,4-difluorophenyl)propan-2-ol , a structural motif frequently encountered in kinase inhibitors and CNS-active agents. The synthesis utilizes a Grignard reaction between 3,4-difluorobenzyl magnesium bromide and acetaldehyde .

Critical Technical Challenge: The primary failure mode in benzyl-Grignard syntheses is Wurtz homocoupling , where the formed Grignard reagent reacts with unreacted benzyl bromide to form a bibenzyl dimer (1,2-bis(3,4-difluorophenyl)ethane). This protocol mitigates this via a high-dilution, slow-addition strategy at controlled temperatures. Additionally, the volatility of acetaldehyde (bp 20.2°C) requires a cryogenic solution-phase addition technique to ensure stoichiometry control.

Reaction Scheme

ReactionScheme Reactant1 3,4-Difluorobenzyl bromide Intermediate Grignard Reagent (In Situ) Reactant1->Intermediate THF, 0-10°C Slow Addition Mg Mg Turnings (Activated) Mg->Intermediate Product 1-(3,4-Difluorophenyl) propan-2-ol Intermediate->Product 1. -78°C Addition 2. NH4Cl Quench Reactant2 Acetaldehyde (THF Solution) Reactant2->Product

Figure 1: Reaction pathway highlighting the two-stage addition process.

Critical Materials & Safety Profile

Safety Warning: 3,4-Difluorobenzyl bromide is a potent lachrymator and corrosive. Acetaldehyde is extremely flammable and volatile. All operations must occur in a functioning fume hood.

ReagentMW ( g/mol )Equiv.[1]RoleCritical Property
3,4-Difluorobenzyl bromide 207.021.0PrecursorLachrymator; prone to dimerization.
Magnesium Turnings 24.311.2MetalSurface oxide must be removed (activation).
Acetaldehyde 44.051.5ElectrophileBP 20.2°C . Must be handled cold.
THF (Anhydrous) 72.11SolventSolventMust be <50 ppm H₂O to prevent quenching.
Iodine (Crystal) 253.8Cat.ActivatorVisual indicator of initiation.

Experimental Protocol

Phase 1: Equipment Preparation (The "Dry" Standard)
  • Glassware: Flame-dried or oven-dried (120°C overnight) 3-neck round bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel.

  • Atmosphere: The system must be cycled 3x with Vacuum/Argon (or Nitrogen) to remove oxygen and moisture.

  • Cooling: Prepare an ice/water bath (0°C) and a dry ice/acetone bath (-78°C).

Phase 2: Formation of 3,4-Difluorobenzyl Magnesium Bromide

Rationale: Benzyl halides are highly reactive. Adding them too fast creates a high local concentration of R-X near R-Mg-X, favoring the Wurtz coupling side reaction.

  • Magnesium Loading: Charge the RBF with Mg turnings (1.2 equiv). Add a single crystal of Iodine.[2]

  • Activation: Heat the dry Mg/I₂ gently with a heat gun under Argon until iodine vapor sublimes and settles on the Mg, etching the surface. Allow to cool.

  • Solvent Charge: Add anhydrous THF to cover the magnesium (approx. 5 mL per gram of Mg).

  • Initiation:

    • Prepare a solution of 3,4-Difluorobenzyl bromide (1.0 equiv) in anhydrous THF (concentration ~1.0 M).

    • Add 5-10% of this solution to the Mg turnings.

    • Observation: Wait for the disappearance of the iodine color (brown to clear/grey) and mild exotherm.[1][2] If no reaction occurs after 5 mins, apply gentle heat or sonication.

  • Controlled Addition (Crucial Step):

    • Once initiated, cool the flask to 0–5°C (Ice bath).

    • Add the remaining benzyl bromide solution dropwise over 45–60 minutes.

    • Note: Keep the temperature low to suppress homocoupling.[3] Stirring must be vigorous.[3][4]

  • Maturation: After addition, stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes. The solution should be dark grey/cloudy.[1][2]

Phase 3: Acetaldehyde Addition

Rationale: Pure acetaldehyde boils at room temperature. Adding it neat to an exothermic reaction is dangerous and leads to evaporation loss. It must be added as a chilled solution.

  • Electrophile Prep: In a separate flask, dissolve Acetaldehyde (1.5 equiv) in anhydrous THF. Keep this solution at -20°C or on ice.

  • Cooling the Grignard: Cool the Grignard reagent flask to -78°C (Dry ice/acetone).

    • Note: If the Grignard precipitates/solidifies (common with benzyl species), warm slightly to -20°C or -10°C instead. The reaction will still work, but selectivity is better at lower temps.

  • Addition: Transfer the cold Acetaldehyde/THF solution to the addition funnel. Dropwise add it to the Grignard reagent over 30 minutes.[2]

  • Reaction: Allow the mixture to warm slowly to RT over 2–3 hours.

Phase 4: Quench and Workup
  • Quench: Cool reaction to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Chemistry: Mildly acidic NH₄Cl protonates the alkoxide without causing acid-catalyzed dehydration of the secondary alcohol (which can form the styrene derivative).

  • Extraction: Dilute with water and extract 3x with Ethyl Acetate or Diethyl Ether.

  • Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Concentration: Rotate evaporate (keep bath <40°C due to potential volatility of the product, though the alcohol is relatively high boiling).

Process Logic & Decision Tree

Workflow Start Start: Dry Glassware & Inert Atmosphere Activation Activate Mg (Iodine/Heat) Start->Activation Initiation Add 5% Benzyl Bromide Wait for Exotherm Activation->Initiation Check Did reaction start? Initiation->Check Trouble Sonication / Heat / Add DIBAL-H activator Check->Trouble No Addition1 Slow Addition of Benzyl Bromide Temp: 0-5°C (Prevent Dimer) Check->Addition1 Yes Trouble->Initiation Addition2 Add Aldehyde to Grignard Temp: -78°C -> RT Addition1->Addition2 PrepAldehyde Dissolve Acetaldehyde in THF Chill to -20°C PrepAldehyde->Addition2 Quench Quench with sat. NH4Cl Addition2->Quench

Figure 2: Operational workflow emphasizing the initiation check and parallel preparation of the aldehyde solution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White precipitate forms during halide addition Wurtz Coupling (formation of MgBr₂ byproduct from dimerization).Reduce addition rate; Lower temperature; Increase dilution of benzyl bromide.
No exotherm upon initiation Passivated Magnesium.Add 2 drops of 1,2-dibromoethane (entrainment method) or sonicate the flask.
Low Yield / Polymer Formation Acetaldehyde polymerization.Use freshly distilled acetaldehyde. Ensure addition is done at low temperature (-78°C).
Styrene impurity (Elimination) Acidic workup too harsh.Use NH₄Cl (mild) instead of HCl for quenching. Avoid heating during evaporation.

References

  • BenchChem. (2025).[1] Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Specification: 3,4-Difluorobenzyl bromide. Retrieved from

  • Master Organic Chemistry. (2011). Reaction of Grignard Reagents With Aldehydes To Give Secondary Alcohols.[4][6] Retrieved from

  • ChemPros Community. (2025). Grignard Formation - Troubleshooting and Perfecting.[7] Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting & Optimization

Removing unreacted ketone from 1-(3,4-Difluorophenyl)propan-2-ol product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Isolation of 1-(3,4-Difluorophenyl)propan-2-ol

ID: TS-PUR-0492 | Version: 2.1 | Status: Active Target Analyte: this compound (Alcohol) Impurity: 1-(3,4-Difluorophenyl)propan-2-one (Ketone)

Executive Summary & Problem Context

In the reduction of 1-(3,4-difluorophenyl)propan-2-one to its corresponding alcohol, incomplete conversion is a frequent challenge. The residual ketone is problematic because:

  • Boiling Point Proximity: The boiling points of phenylacetone derivatives and their corresponding alcohols are often within 5–10°C of each other, rendering standard distillation inefficient without high-plate-count fractionating columns.

  • Azeotropic Behavior: Fluorinated aromatics often form azeotropes with their oxygenated derivatives, further complicating thermal separation.

This guide prioritizes chemical scavenging (chemoselective purification) over physical separation, as it offers higher recovery yields and purity for this specific substrate class.

Diagnostic Verification: "Do I have unreacted ketone?"

Before attempting purification, quantify the impurity. The ketone carbonyl group offers distinct spectroscopic handles.

MethodDiagnostic Marker (Ketone)Diagnostic Marker (Alcohol)Note
TLC Higher

(Non-polar)
Lower

(Polar, H-bonding)
Use UV (254 nm). Stain with KMnO4 (Alcohol oxidizes/stains; Ketone does not).
1H-NMR

~2.15 ppm (s, 3H, -CH 3)

~1.1-1.2 ppm (d, 3H, -CH 3)
The

-methylene protons also shift significantly (Ketone: ~3.6 ppm singlet; Alcohol: ~2.6-2.8 ppm multiplet).
IR Sharp peak ~1715 cm⁻¹ (C=O)Broad band 3200-3400 cm⁻¹ (O-H)The disappearance of the 1715 cm⁻¹ peak is the best indicator of reaction completion.

Primary Protocol: Sodium Bisulfite Scavenging

Why this works: 1-(3,4-Difluorophenyl)propan-2-one is a methyl ketone . Sodium bisulfite (


) selectively attacks unhindered aldehydes and methyl ketones to form a water-soluble sulfonate adduct. The alcohol product is inert to this reagent and remains in the organic phase.
The Mechanism

The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon. The resulting adduct precipitates or dissolves in the aqueous phase, effectively "washing" the ketone out of the organic product layer.

BisulfiteMechanism Ketone Residual Ketone (Organic Soluble) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Bisulfite NaHSO3 (Aqueous) Bisulfite->Intermediate Adduct Bisulfite Adduct (Water Soluble Salt) Intermediate->Adduct Proton Transfer & Crystallization Alcohol Target Alcohol (Remains in Organic)

Figure 1: Chemoselective removal of ketone impurities via bisulfite adduct formation.[1]

Experimental Protocol
  • Preparation: Dissolve the crude reaction mixture (containing alcohol and residual ketone) in a non-water-miscible solvent (e.g., Diethyl Ether, Toluene, or Ethyl Acetate). Avoid Dichloromethane if possible, as emulsions can be stubborn.

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
    • Tip: Add 5% Methanol to the aqueous bisulfite solution to increase the solubility of the organic ketone at the interface, accelerating the reaction.

  • Extraction:

    • Add the bisulfite solution to the organic phase (Ratio 1:1 v/v).

    • Vigorous Agitation is Critical: Shake or stir rapidly for at least 30–60 minutes. The formation of the adduct is reversible and equilibrium-driven; time and surface area are required.

    • Observation: You may see a white precipitate form at the interface (the adduct).[2] This is good.

  • Separation:

    • Transfer to a separatory funnel.

    • Drain the aqueous layer (contains the ketone-bisulfite adduct).[3]

    • Wash: Wash the organic layer (containing the alcohol) once with water, then once with brine.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting the Bisulfite Wash:

  • Issue: Emulsion forms.

    • Fix: Add a small amount of solid NaCl to saturate the aqueous phase or filter through a pad of Celite.

  • Issue: Ketone persists after wash.

    • Fix: The ketone may be sterically hindered by the benzyl group. Increase stirring time to 12 hours or switch to Method B .

Secondary Protocol: Flash Column Chromatography

If the bisulfite method fails (or if the impurity is <5%), flash chromatography is the standard purification technique.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Strategy:

    • The Ketone is less polar than the Alcohol.

    • The Ketone will elute first.

    • The Alcohol will elute second.

Recommended Solvent Systems:

  • Hexane : Ethyl Acetate (Start 9:1

    
     Gradient to 7:3) 
    
    • Most common. The ketone usually elutes at ~10-15% EtOAc. The alcohol elutes at ~25-30% EtOAc.

  • Dichloromethane : Methanol (99:1)

    • Use if the compounds are very polar, though likely unnecessary for this substrate.

Visualization: Use TLC plates. The ketone will be UV active. The alcohol is also UV active (due to the difluorophenyl ring) but can be confirmed by staining with Cerium Ammonium Molybdate (CAM) or Permanganate , which stain alcohols blue/yellow respectively upon heating.

Advanced/Analytical Protocol: Girard's Reagent T

For high-value samples (e.g., radiolabeled synthesis or final GMP steps) where yield loss cannot be tolerated, use Girard's Reagent T.

  • Reagent: (Carboxymethyl)trimethylammonium chloride hydrazide.

  • Principle: Reacts with ketones to form a highly polar, water-soluble hydrazone cation.

  • Procedure:

    • Dissolve crude oil in Ethanol/Acetic Acid (9:1).

    • Add Girard’s Reagent T (1.2 equivalents relative to estimated ketone).

    • Reflux for 1 hour.

    • Pour mixture into water.

    • Extract with Ether/EtOAc.

    • Result: The alcohol extracts into the ether. The ketone (now a salt) stays in the water.

Prevention: Reaction Optimization

The best purification is a complete reaction. If you consistently see >10% ketone, optimize the reduction step.

ParameterRecommendationRationale
Reducing Agent Sodium Borohydride (

)
Standard. Use 1.5 - 2.0 equivalents.
Solvent Methanol (anhydrous)Protic solvents activate the borohydride. Ensure it is dry to prevent reagent decomposition.
Temperature 0°C

RT
Start cold to prevent side reactions, then warm to Room Temp to drive completion.
Additives

(1.0 eq)
Adding Calcium Chloride can enhance the reducing power of borohydride (forming

in situ), often driving tough reactions to completion.

Decision Matrix (Workflow)

Follow this logic flow to determine the correct purification path for your specific batch.

PurificationLogic Start Crude Product Analysis (TLC / GC-MS) KetoneLevel Ketone Content? Start->KetoneLevel Low < 5% Impurity KetoneLevel->Low Trace Med 5 - 20% Impurity KetoneLevel->Med Significant High > 20% Impurity KetoneLevel->High Incomplete Rxn Chromatography Flash Chromatography (Hex/EtOAc) Low->Chromatography Bisulfite Sodium Bisulfite Wash (Chemical Scavenging) Med->Bisulfite Reprocess Redo Reduction (Add 0.5 eq NaBH4) High->Reprocess Bisulfite->Chromatography If purity still <98%

Figure 2: Decision matrix for selecting the optimal purification method based on impurity load.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[4][5][6] Longman Scientific & Technical, 1989. (Standard reference for Bisulfite adduct purification protocols).

  • Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[3][7] Organic Process Research & Development, 2017.[3] (Detailed optimization of bisulfite extractions for methyl ketones).

  • Wheeler, O. H. "The Girard Reagents." Chemical Reviews, 1962. (Comprehensive review of Girard's Reagent T and P for ketone separation).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic addition to carbonyls).

Sources

Purification of 1-(3,4-Difluorophenyl)propan-2-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-DFP-002 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for the purification of 1-(3,4-Difluorophenyl)propan-2-ol . This guide addresses the isolation of this secondary alcohol from crude reaction mixtures (typically reduction products of the corresponding ketone).

Chemist-to-Chemist Note: The 3,4-difluoro substitution pattern creates an electron-deficient aromatic ring. While the hydroxyl group dominates retention on silica gel via hydrogen bonding, the lipophilic fluorinated ring often causes this molecule to elute faster than non-fluorinated analogs (e.g., 1-phenylpropan-2-ol). Your primary impurity is likely the unreacted ketone precursor, 1-(3,4-difluorophenyl)propan-2-one , which will elute before your target alcohol.

Module 1: Pre-Run Diagnostics (Method Development)

Before scaling to a column, you must validate your separation on TLC. Failure to optimize here is the #1 cause of yield loss.

Standard TLC Protocol
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: Hexanes : Ethyl Acetate (Hex:EtOAc)[1]

  • Visualization: UV (254 nm) and Stain (PMA or Vanillin).[1][2]

Diagnostic Table: Solvent System Selection
Solvent System (Hex:EtOAc)Expected Rf (Target Alcohol)Expected Rf (Ketone Impurity)Verdict
90:10 0.05 - 0.100.25 - 0.35Too Non-polar. Good for removing non-polar grease, but alcohol sticks.
80:20 0.25 - 0.35 0.50 - 0.60 Optimal.

Rf

0.25. Ideal for flash chromatography.
50:50 0.60 - 0.700.80 - 0.90Too Polar. Poor separation; compounds co-elute near the solvent front.
Visualization Logic
  • UV (254 nm): Both the target alcohol and the ketone impurity will absorb strongly due to the difluorophenyl ring.

  • Stain (PMA/Vanillin): The alcohol usually stains distinctively (often blue/green with PMA) upon heating. The ketone may stain faintly or differently. Trust the stain to distinguish the alcohol from non-polar byproducts.

Module 2: Execution (Flash Chromatography Protocol)

Objective: Isolate >98% pure alcohol from a 1.0 g crude mixture.

Step-by-Step Workflow
  • Column Selection:

    • Loading Capacity: For a standard separation (

      
      Rf > 0.15), use a 1:30 to 1:50  ratio of sample to silica.
      
    • Example: For 1.0 g crude, use a 40 g silica cartridge or a glass column (2.5 cm diameter x 15-20 cm height).

  • Sample Loading (Critical):

    • Method:Dry Loading is highly recommended to prevent band broadening.

    • Protocol: Dissolve crude in minimum DCM, add 2.0 g silica, rotovap to dryness. Load the free-flowing powder onto the column.

  • Elution Gradient:

    • Do not run isocratic if the ketone is present. Use a step gradient to flush the ketone first.

Volume (CV*)Solvent CompositionPurpose
0 - 3 CV 100% HexanesColumn equilibration; elutes very non-polar grease.
3 - 8 CV 10% EtOAc / 90% HexElutes the Ketone Impurity (Check fractions by TLC).
8 - 15 CV 20% EtOAc / 80% HexElutes the Target Alcohol (this compound).
15+ CV 50% EtOAc / 50% HexFlushes any polar over-reduction byproducts or diols.

*CV = Column Volume (approx. 50-60 mL for a 40g column).

Module 3: Troubleshooting & FAQs

Scenario A: Poor Separation

Q: "The ketone and alcohol spots are overlapping on my column, even though TLC looked okay. Why?"

A: This is usually a loading effect .

  • Overloading: You likely exceeded the 1:30 ratio.

  • Liquid Loading: If you dissolved the sample in DCM or EtOAc and loaded it liquid, the solvent acted as a "strong wash," carrying the ketone into the alcohol band.

    • Fix: Switch to Dry Loading (adsorb on silica) for the next run.

    • Emergency Fix: If the column is already running, switch to a shallower gradient (e.g., hold at 10% EtOAc for longer) to stretch the separation.

Scenario B: Tailing

Q: "My product is streaking/tailing significantly, contaminating later fractions."

A: Secondary alcohols can hydrogen bond with silanol groups on the silica surface.

  • The Cause: The 3,4-difluoro ring is lipophilic, but the -OH group drags on the silica.

  • The Fix:

    • Gradient: Increase polarity faster after the main peak starts eluting to "push" the tail off.

    • Doping (Rarely needed): For severe tailing, add 1% Triethylamine (TEA) to the mobile phase, but this is usually reserved for amines. For alcohols, ensuring your EtOAc is dry and acid-free is usually sufficient.

Scenario C: Invisible Impurities

Q: "NMR shows impurities, but I see single spots on TLC."

A: You likely have enantiomers or dehalogenated byproducts .

  • Enantiomers: Silica Gel 60 is achiral. It cannot separate the (R) and (S) enantiomers of this compound. You need Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) for this.

  • Defluorination: If aggressive reduction conditions (e.g., LiAlH4 at high temp) were used, you might have traces of 1-(3-fluorophenyl)propan-2-ol. These are structurally nearly identical and extremely difficult to separate by standard flash chromatography.

Module 4: Visualization & Logic Mapping

Workflow: Method Development to Purification

PurificationWorkflow Start Crude Reaction Mixture (Target Alcohol + Ketone) TLC Run TLC (20% EtOAc/Hex) Check Delta Rf Start->TLC Decision Is Delta Rf > 0.15? TLC->Decision Optimized Proceed to Flash Column (Gradient Elution) Decision->Optimized Yes ReDevelop Adjust Solvent: Try DCM/MeOH or Toluene Decision->ReDevelop No Execution Dry Load Sample Run 10% -> 20% Gradient Optimized->Execution ReDevelop->TLC QC Analyze Fractions (NMR/HPLC) Execution->QC

Caption: Logical workflow for validating the separation method before consuming bulk silica.

Troubleshooting Logic: The "Why is it failing?" Tree

Troubleshooting Issue Problem Encountered Overlap Co-elution (Overlap) Issue->Overlap Tailing Tailing/Streaking Issue->Tailing Action1 Cause: Liquid Loading Fix: Switch to Dry Load Overlap->Action1 Action2 Cause: Gradient too steep Fix: Hold at 10% EtOAc longer Overlap->Action2 Action3 Cause: H-Bonding Fix: Increase polarity rapidly after peak apex Tailing->Action3

Caption: Diagnostic tree for common chromatographic failures with phenyl-alkanols.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925.

  • Biotage. Flash Chromatography: The Flash Guide. (General principles of Rf and Loading).

  • SiliCycle. SiliCycle TLC & Flash Chromatography Guide. (Solvent selection for alcohols vs ketones).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). (Context for acidity of fluorinated phenols/alcohols).

Sources

Validation & Comparative

Comparison of chemical vs enzymatic reduction for 3,4-difluorophenyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals[1]

Executive Summary

The reduction of 3,4-difluorophenyl ketones—specifically 2-chloro-1-(3,4-difluorophenyl)ethanone —is a critical stereogenic step in the synthesis of the anti-thrombotic agent Ticagrelor .[2][3] The fluorine substitution pattern at the 3,4-position increases lipophilicity and metabolic stability but introduces electronic effects that can complicate standard reduction methods.

This guide compares Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) against Biocatalytic Reduction using Ketoreductases (KREDs) .

The Verdict:

  • For Early Discovery: Chemical ATH is preferred for speed and broad substrate scope without the need for enzyme library screening.

  • For Process/Manufacturing: Enzymatic reduction is superior, offering higher stereoselectivity (

    
    ), massive substrate loading (up to 500 g/L), and a significantly lower environmental footprint.
    

Mechanistic Comparison

Understanding the hydride transfer mechanism is essential for troubleshooting selectivity issues.

Chemical vs. Enzymatic Pathways
  • Chemical (Ru-ATH): Relies on a metal-ligand bifunctional mechanism (Noyori-Ikariya type). The chiral diamine ligand controls the facial selectivity via steric hindrance and

    
     interactions.
    
  • Enzymatic (KRED): Utilizes a "lock and key" active site where the cofactor (NADPH) delivers a hydride to the Si- or Re-face of the ketone, governed by the enzyme's amino acid residues (e.g., Tyrosine/Serine triad).

ReductionMechanisms cluster_0 Chemical: Ru-Catalyzed ATH cluster_1 Enzymatic: KRED Cycle Ru_Complex Ru(II)-TsDPEN (16e- Species) Ru_Hydride Ru-H Species (18e- Active Cat) Ru_Complex->Ru_Hydride Formic Acid H_Source HCOOH / TEA (H-Donor) H_Source->Ru_Hydride TS_Chem Six-Membered Transition State Ru_Hydride->TS_Chem + Substrate Ketone_Chem 3,4-Difluoro Ketone Ketone_Chem->TS_Chem TS_Chem->Ru_Complex Regeneration Product_Chem Chiral Alcohol (95-98% ee) TS_Chem->Product_Chem - CO2 NADP_Plus NADP+ Recycle GDH / Glucose (Recycling System) NADP_Plus->Recycle NADPH NADPH Enz_Active KRED Enzyme (Active Holo) NADPH->Enz_Active Binding Enz_Active->NADP_Plus Release Product_Bio Chiral Alcohol (>99.9% ee) Enz_Active->Product_Bio Hydride Transfer Ketone_Bio 3,4-Difluoro Ketone Ketone_Bio->Enz_Active Recycle->NADPH Glu -> Gluconolactone

Figure 1: Mechanistic comparison of Ruthenium-catalyzed transfer hydrogenation (left) and NADPH-dependent enzymatic reduction (right).

Performance Metrics: The Data

The following data compares optimized processes for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol .

MetricChemical Reduction (Ru-ATH)Enzymatic Reduction (KRED)
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]Engineered KRED (e.g., L. paracasei origin)
Stereoselectivity (

)
97.0% – 98.5%> 99.9%
Substrate Loading 50 – 100 g/L300 – 500 g/L
Conversion > 99%> 99%
Reaction Time 12 – 24 hours8 – 12 hours
Solvent System DCM / Formic Acid / TEAPhosphate Buffer / IPA or Glucose
Temp / Pressure 30–40°C / Inert Gas30°C / Ambient
E-Factor (Waste) High (Organic solvents, metal removal)Low (Biodegradable, aqueous)
Cost Driver Ru-Catalyst & Chiral LigandEnzyme (High initial, low at scale)

Key Insight: While chemical ATH is robust, it often requires a subsequent recrystallization step to upgrade the optical purity from 98% to the >99.5% required for API standards. Enzymatic routes hit this target directly.

Experimental Protocols

Protocol A: Chemical Reduction (Ru-ATH)

Standard procedure adapted for lab-scale synthesis.

  • Catalyst Preparation: In a dry Schlenk flask under nitrogen, dissolve

    
     (0.005 eq) and 
    
    
    
    (0.01 eq) in anhydrous DCM. Stir at 40°C for 1 hour.
  • Reaction Setup: Add 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq, e.g., 10g) to the catalyst solution.

  • Hydrogen Donor: Add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 2.0 eq relative to ketone) dropwise.

  • Execution: Stir at 30°C for 16 hours. Monitor via HPLC (Chiralpak IC column).

  • Workup: Quench with water. Extract with DCM. Wash organic layer with sat.

    
     to remove excess acid. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/IPA to upgrade

    
     if necessary.
    
Protocol B: Enzymatic Reduction (KRED)

High-loading protocol suitable for scale-up.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Mix: Dissolve Glucose (1.5 eq) and catalytic NADP+ (0.5 g/L) in the buffer.

  • Enzyme Addition: Add KRED (e.g., Codexis or homemade variant, 2 g/L) and Glucose Dehydrogenase (GDH) (100 U/mL) for recycling.

  • Substrate Addition: Add 2-chloro-1-(3,4-difluorophenyl)ethanone (dissolved in minimal DMSO or added as a solid slurry) to a final concentration of 200 g/L .

  • Execution: Stir at 30°C with overhead stirring (keep pH constant at 7.0 using 1M NaOH via stat-titrator).

  • Workup: Once conversion >99%, extract twice with Ethyl Acetate or MTBE. The emulsion formation is usually low due to high conversion.

  • Isolation: Evaporate solvent to yield white crystalline solid (

    
    ).
    

Decision Workflow: Which Method to Choose?

Use this logic flow to determine the optimal route for your specific development stage.

DecisionMatrix cluster_result Start Start: 3,4-Difluorophenyl Ketone Reduction Scale What is the Scale? Start->Scale Gram < 100 grams (Discovery/Early Tox) Scale->Gram Kilo > 1 kg (Pilot/Manufacturing) Scale->Kilo Gram_Q Is an enzyme library immediately available? Gram->Gram_Q Kilo_Req Requirement: >99.5% ee + Green Metrics Kilo->Kilo_Req No_Lib No Gram_Q->No_Lib Yes_Lib Yes Gram_Q->Yes_Lib Chem_Route Use Ru-ATH Chemical Route (Fast setup, acceptable ee) No_Lib->Chem_Route Enz_Screen Screen KRED Panel (24-48 hours) Yes_Lib->Enz_Screen Opt_Enz Develop Enzymatic Process (Invest in evolution if needed) Kilo_Req->Opt_Enz

Figure 2: Decision matrix for selecting reduction methodology based on project phase and resource availability.

Troubleshooting & Optimization

IssueChemical (Ru-ATH) SolutionEnzymatic (KRED) Solution
Low Conversion Increase temp to 50°C; ensure inert atmosphere (Ru is

sensitive).
Check pH (gluconic acid byproduct drops pH); add 5-10% DMSO or surfactant for solubility.
Low Stereoselectivity Lower temperature (0°C); switch ligand (e.g., from TsDPEN to MsDPEN).Screen different KRED homologs; perform "Directed Evolution" on active site residues.
Substrate Inhibition Run in dilute conditions; slow addition of ketone.Use resin adsorption (in-situ product removal) or biphasic system (buffer/MTBE).
Purification Requires silica column or crystallization to remove Ru.Simple phase separation; protein denatures and filters off.

References

  • Guo, X., et al. (2017). "Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol."[2] Organic Process Research & Development.

    • Significance: Describes the 500 g/L loading process for Ticagrelor intermedi
  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

    • Significance: Foundational text for the chemical protocol described.[1][4][5][6][7]

  • Hollmann, F., et al. (2021). "Enzymatic Reduction of Ketones." Green Chemistry.
  • BenchChem Technical Guide. "A Comparative Guide to Enantioselective Ketone Reduction."

    • Significance: Overview of reagents and standard oper

Sources

Comparative Guide to Reference Standards for (R)- and (S)-1-(3,4-Difluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and quality control, the precise analysis of stereoisomers is not merely a regulatory hurdle but a fundamental requirement for ensuring drug safety and efficacy.[1][2] The compound 1-(3,4-Difluorophenyl)propan-2-ol is a chiral intermediate whose enantiomers, (R)- and (S)-, can serve as building blocks for various active pharmaceutical ingredients (APIs). Consequently, the accurate quantification of enantiomeric purity is critical. This guide provides a comprehensive comparison of reference standards and analytical methodologies for (R)- and (S)-1-(3,4-Difluorophenyl)propan-2-ol, designed for researchers, analytical chemists, and quality assurance professionals in the pharmaceutical industry. We will delve into the nuances of selecting certified reference materials and compare the performance of leading chiral separation techniques, supported by detailed protocols and experimental data.

The Criticality of Enantiomeric Purity and Reference Standards

Chiral molecules, or enantiomers, are mirror-image isomers that can exhibit profoundly different pharmacological and toxicological profiles.[2] The classic, tragic example of thalidomide underscores the dire consequences of overlooking stereochemistry. Therefore, regulatory bodies like the FDA and EMA mandate strict control over the enantiomeric composition of chiral drugs.[3]

A robust analytical method for determining enantiomeric purity is anchored by the use of high-purity, well-characterized reference standards. A Certified Reference Material (CRM) provides metrological traceability and serves as a benchmark for method validation and routine quality control, ensuring the accuracy and reliability of analytical results.[4][5]

Sourcing and Comparing Commercial Reference Standards

High-purity (R)- and (S)-1-(3,4-Difluorophenyl)propan-2-ol enantiomers are available from several specialized chemical suppliers. When selecting a reference standard, several key parameters must be considered to ensure its suitability for quantitative analysis and method validation.

Parameter Supplier A (Exemplar) Supplier B (Exemplar) Key Considerations & Rationale
Product Name (R)-1-(3,4-Difluorophenyl)propan-2-ol(R)-1-(3,4-Difluorophenyl)propan-2-olEnsure the correct CAS number and chemical name.
Purity (Chemical) ≥99.5% (HPLC)≥99.0% (GC)Higher chemical purity minimizes interference from achiral impurities. The analytical technique used for purity assessment is also important.
Enantiomeric Purity (%ee) ≥99.8% ee≥99.5% eeThis is the most critical parameter. A higher enantiomeric excess (ee) of the standard ensures more accurate quantification of the minor enantiomer in a sample.
Certification Certificate of Analysis (CoA) with Purity DataCoA with Purity and Spectral DataLook for standards produced under ISO 17034 and tested in an ISO/IEC 17025 accredited lab.[4] This ensures the highest level of accuracy and traceability.
Form Crystalline SolidOilA crystalline solid is often preferred for ease of handling and weighing, and for long-term stability.
Storage Conditions 2-8°C, Desiccate-20°CAdherence to storage conditions is vital to maintain the integrity and shelf-life of the standard.[4]

Expert Insight: For quantitative applications, such as validating a method to detect the (S)-enantiomer as a 0.1% impurity in the (R)-API, a reference standard with at least 99.8% ee is highly recommended. This minimizes the contribution of the standard itself to the impurity measurement, ensuring the accuracy of the limit of quantitation (LOQ).

Comparative Analysis of Chiral Separation Methodologies

The separation of enantiomers requires a chiral environment.[6] This is most commonly achieved using chromatographic techniques with a Chiral Stationary Phase (CSP).[2][3][7] We will compare the two most prevalent methods for the analysis of arylpropanols: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity testing due to its versatility, robustness, and wide applicability.[1][2] The most successful CSPs for this class of compounds are polysaccharide-based (e.g., derivatized amylose or cellulose).[7][8]

Experimental Workflow: Chiral HPLC Method Development

The process of developing a robust chiral HPLC method is systematic. It begins with column screening, followed by optimization of mobile phase composition and other parameters to achieve baseline separation.

G cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis prep_std Prepare Standards (R, S, and Racemate) screen Screen Chiral Columns (CSPs) prep_std->screen prep_sample Prepare Sample Solution analyze Routine Sample Analysis prep_sample->analyze optimize Optimize Mobile Phase & Temperature screen->optimize Select best CSP validate Validate Method (ICH/USP Guidelines) optimize->validate Final Method validate->analyze G start Start: Need to Analyze Enantiomers check_volatility Is the Analyte Volatile & Thermally Stable? start->check_volatility hplc_path Chiral HPLC (Primary Choice) check_volatility->hplc_path No / Unsure gc_path Chiral GC (Strong Alternative) check_volatility->gc_path Yes hplc_adv Advantages: - Broad applicability - No derivatization needed - Preparative scale possible hplc_path->hplc_adv gc_adv Advantages: - High efficiency/resolution - Fast analysis times - High sensitivity (FID) gc_path->gc_adv

Sources

Safety Operating Guide

1-(3,4-Difluorophenyl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Hazard Assessment & Core Directive

CORE DIRECTIVE: Treat 1-(3,4-Difluorophenyl)propan-2-ol as a HALOGENATED ORGANIC SOLVENT. Strict segregation from non-halogenated solvents is required. Under no circumstances should this compound be disposed of down the drain or mixed with general organic waste streams (e.g., acetone, ethanol) unless your facility explicitly permits "commingled" waste streams.[1]

Hazard Identification Card
PropertyClassificationOperational Implication
Primary Waste Class Halogenated Organic Requires high-temperature incineration; distinct from general fuel-blending waste.
Ignitability Combustible Liquid Flash point is predicted >60°C (based on structural analogs), but treat as flammable for storage safety.[1]
Toxicity Irritant (Skin/Eye) Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.
Reactivity Stable No risk of peroxide formation or water reactivity.[1]

Part 2: Pre-Disposal Handling & Segregation

The presence of the 3,4-difluorophenyl group dictates the disposal pathway. Fluorinated compounds are chemically stable and require specific incineration conditions to prevent the formation of hydrofluoric acid (HF) or other toxic byproducts during combustion.[1]

The "Golden Rule" of Solvent Segregation

“If it has a halogen (F, Cl, Br, I), it goes in the Halogenated Waste container.”[1]

Mixing halogenated waste with non-halogenated waste often upgrades the entire container to "Halogenated" status, significantly increasing disposal costs for your facility.[1]

Segregation Decision Tree (Visualization)

WasteSegregation Start Waste Generation: This compound CheckHalogen Contains Halogens? (F, Cl, Br, I) Start->CheckHalogen HaloBin DISPOSE IN: Halogenated Waste Container CheckHalogen->HaloBin Yes (Fluorine) NonHaloBin DISPOSE IN: Non-Halogenated Waste Container CheckHalogen->NonHaloBin No IsMixed Is it mixed with Non-Halogenated Solvents? IsMixed->HaloBin No Commingled DISPOSE IN: Halogenated Waste Container (Entire mixture is now halogenated) IsMixed->Commingled Yes HaloBin->IsMixed Check Mixture

Figure 1: Decision logic for segregating fluorinated organic waste to ensure regulatory compliance and cost-efficiency.

Part 3: Step-by-Step Disposal Protocol

Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic, though pure this compound is compatible with steel.

  • Cap: Screw-top cap with a chemically resistant liner (PTFE/Teflon). Do not use parafilm or foil as a primary seal.[1]

Labeling Requirements

Before adding the first drop of waste, the container must be labeled.[1] Use your facility’s specific Hazardous Waste tag.[1]

  • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or chemical structures alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant".[1] If mixed with flammable solvents (e.g., acetonitrile), check "Ignitable".[1]

  • Constituent %: If this is a mixture, estimate the percentage (e.g., "5% this compound, 95% Dichloromethane").

Transfer Procedure
  • Fume Hood: Perform all waste transfers inside a certified chemical fume hood.[1]

  • Funnel Use: Use a funnel to prevent spills on the container threads.[1]

  • Headspace: Leave at least 10% headspace (air gap) at the top of the container to allow for thermal expansion.[1]

  • Closure: Tightly close the lid immediately after addition.

Storage & Pickup
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Location: Keep in a designated Satellite Accumulation Area (SAA) within the lab.

  • Timeline: Request pickup when the container is 90% full or within 6 months of the start date (check local regulations, as some areas require 90-day cycles).

Part 4: Emergency Spill Procedures

Scenario: You have spilled 50 mL of this compound on the benchtop.

  • Alert & Secure: Announce the spill to lab mates. Turn off nearby hot plates or ignition sources.

  • PPE Check: Ensure you are wearing nitrile gloves, lab coat, and safety glasses.[1]

  • Containment: Use a "pig" (absorbent sock) or paper towels to dike the edges of the spill to prevent it from spreading to the floor.[1]

  • Absorption: Cover the liquid with an inert absorbent (vermiculite, sand, or commercial solvent absorbent pads).[1]

    • Note: Do not use combustible materials like sawdust if the substance is mixed with oxidizers.[1]

  • Collection: Scoop the saturated absorbent into a plastic bag or wide-mouth jar.

  • Disposal: Label this bag/jar as "Hazardous Waste: Debris contaminated with this compound" and place it in the solid hazardous waste stream. Do not throw in the regular trash.

  • Decontamination: Wipe the surface with soap and water.[1]

Part 5: Technical Data & Regulatory Reference

Physical Properties for Disposal Assessment Note: Specific experimental data for CAS 1443345-93-4 is limited in public domains. Values below are predicted based on close structural analogs (e.g., 1-phenylpropan-2-ol).

PropertyValue (Predicted)Relevance to Disposal
Boiling Point ~220°CLow volatility reduces inhalation risk during transfer.
Flash Point > 90°CLikely classified as "Combustible" (Class IIIB) rather than "Flammable" (Class I).[1]
Water Solubility Low / ImmiscibleWill form a separate organic layer; do not attempt to dilute with water for drain disposal.[1]
Density ~1.1 - 1.2 g/mLHeavier than water due to fluorine atoms.

Regulatory Codes

  • RCRA (USA): Not specifically P- or U-listed. Likely regulated as a characteristic waste if ignitable (D001) or simply as "Non-RCRA Regulated Hazardous Waste" depending on state rules, but must be treated as halogenated.[1]

  • Waste Stream Code: Often categorized under 07 01 03* (organic halogenated solvents) in European Waste Codes (EWC).

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Available at: [Link]

  • PubChem. Compound Summary: this compound (CAS 1443345-93-4). Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。